Duvelisib

Catalog No.
S002055
CAS No.
1201438-56-3
M.F
C22H17ClN6O
M. Wt
416.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duvelisib

CAS Number

1201438-56-3

Product Name

Duvelisib

IUPAC Name

8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

Molecular Formula

C22H17ClN6O

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1

InChI Key

SJVQHLPISAIATJ-ZDUSSCGKSA-N

SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Solubility

<1 mg/ml

Synonyms

IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib.

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Description

The exact mass of the compound Duvelisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Duvelisib works by blocking the activity of PI3Kδ and PI3Kγ, thereby inhibiting downstream signaling cascades that promote cancer cell proliferation, survival, and migration. This ultimately leads to the death of cancer cells. []

Applications in Hematological Malignancies

Duvelisib has shown promising results in clinical trials for the treatment of various hematological malignancies, including:

  • Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL): Duvelisib is approved for the treatment of patients with relapsed or refractory CLL/SLL who have received at least two prior lines of therapy. It has demonstrated significant efficacy in this patient population, with an overall response rate exceeding 50% in clinical trials. []
  • Follicular Lymphoma: Duvelisib is also approved for the treatment of patients with relapsed or refractory follicular lymphoma. Studies have shown that duvelisib can induce durable responses in this setting. []

Ongoing Research

Research on duvelisib is ongoing, with a focus on:

  • Combination therapies: Investigating the efficacy and safety of duvelisib in combination with other chemotherapeutic agents or targeted therapies to improve treatment outcomes. []
  • Treating other malignancies: Exploring the potential of duvelisib in the treatment of other types of cancer, such as T-cell lymphomas. []

Duvelisib is an oral medication classified as a dual inhibitor of phosphatidylinositol 3-kinase, specifically targeting the delta and gamma isoforms. It is primarily indicated for the treatment of relapsed or refractory chronic lymphocytic leukemia and small lymphocytic lymphoma, particularly in patients who have undergone at least two prior therapies without success. The compound is marketed under the brand name Copiktra and is notable for its ability to inhibit critical signaling pathways involved in cell proliferation and survival in malignant B-cells .

Duvelisib's mechanism of action hinges on its ability to inhibit PI3K, a critical enzyme in the PI3K/AKT/mTOR signaling pathway []. This pathway plays a pivotal role in cell growth, proliferation, and survival. By inhibiting PI3K, Duvelisib disrupts these signals, leading to cancer cell death or arrest [].

Physical and Chemical Properties

Limited data exists regarding the specific physical and chemical properties of Duvelisib. However, research suggests an oral bioavailability of around 90%, indicating efficient drug absorption upon oral administration [].

The chemical structure of duvelisib is represented by the molecular formula C22H17ClN6O, with a CAS registry number of 1201438-56-3. It undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its pharmacokinetics. The compound's metabolism leads to the formation of various metabolites, with IPI-656 being one of the notable inactive metabolites .

Duvelisib exhibits significant biological activity through its inhibition of phosphatidylinositol 3-kinase delta and gamma isoforms. This inhibition disrupts several key signaling pathways, including those involved in B-cell receptor signaling and cytokine-mediated responses, ultimately leading to reduced proliferation and survival of malignant B-cells. Preclinical studies have shown that duvelisib can induce cytotoxic effects at micromolar concentrations, enhancing anti-tumor immunity while suppressing pro-inflammatory responses .

Duvelisib is primarily used in oncology for treating chronic lymphocytic leukemia and small lymphocytic lymphoma. Its mechanism of action allows it to target malignant B-cells effectively, making it a valuable option for patients who have not responded to other treatments. Additionally, ongoing research may explore its potential applications in other hematologic malignancies and solid tumors .

Duvelisib has been shown to interact with various drugs due to its metabolism by CYP3A4. Strong inducers or inhibitors of this enzyme can significantly alter duvelisib's plasma levels, necessitating careful monitoring during co-administration with other medications. Studies indicate that duvelisib itself can inhibit CYP3A4 activity, which may lead to further drug-drug interactions . Furthermore, its high protein binding (over 98%) suggests limited free drug availability in circulation, impacting its pharmacodynamics.

Duvelisib shares similarities with other phosphatidylinositol 3-kinase inhibitors but stands out due to its dual inhibition profile targeting both PI3K delta and gamma isoforms. Here are some comparable compounds:

CompoundMechanism of ActionUnique Features
IdelalisibInhibits PI3K deltaApproved for CLL; specific to delta isoform
CopanlisibInhibits PI3K alpha and deltaAdministered intravenously; broader isoform inhibition
TazemetostatInhibits EZH2 (not PI3K)Targets epigenetic regulation; different mechanism

Duvelisib's dual inhibition mechanism provides a unique therapeutic approach compared to these compounds, allowing it to address both B-cell proliferation and immune modulation effectively .

Purity

> 98%

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

416.1152369 g/mol

Monoisotopic Mass

416.1152369 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Melting Point

>190 ºC

UNII

610V23S0JI

Drug Indication

Duvelisib is indicated for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) in adult patients who have trialed at least two prior therapies.
FDA Label
Copiktra monotherapy is indicated for the treatment of adult patients with:  Relapsed or refractory chronic lymphocytic leukaemia (CLL) after at least two prior therapies.  Follicular lymphoma (FL) that is refractory to at least two prior  systemic therapies.
Treatment of mature B cell malignancies

Livertox Summary

Duvelisib is an oral inhibitor of phosphatidylinositol 3-kinase (PI3K) that is approved for use in relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Duvelisib is associated with a high rate of serum enzyme elevations during therapy and with occasional concurrent rise in serum bilirubin and is a suspected but not proven cause of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Duvelisib acts as a strong reversible inhibitor of the isoform gamma and delta of the phosphoinositide3-kinase (PI3K). PI3K plays a very important role in innate and adaptative immunity and the inhibition of the form delta and gamma has been very important for the suppression of immunity. The activity of PI3K gamma and delta is restricted to hematopoietic cells and it is necessary for normal B cell development. In lymphomas, the activation of PI3K is enlarged to promote unlimited growth and survival. Hence, inhibition of PI3K can provide an inhibition of the signaling from BCR, inhibition of a cytokine signaling from the microenvironment and enhancement of anti-tumor immunity. The specific mechanism of this PI3K inhibitors are further described as follows: -BCR activates signaling pathways after antigen engagement and it is also critical for the physiologic life of the lymphocytes and neoplastic lymphomas. In CLL, BCR reacts to auto- and exo-antigens to promote clonal expansion. This sustained presence of BCR activates delta PI3K producing a pro-survival pathway of the neoplastic cells which already present a higher activity of PI3K. Thus, the blockade of PI3K will limit the activity of BCR and the driven physiology of the lymphoma. -The inhibition of PI3K can also inhibit paracrine and autocrine pro-survival signals mediated by adhesion molecules, chemokines and soluble factors. This activity is attained due to the fact that several downstream signals convey on PI3K. -It has been reported that inactivation of PI3K produces a significant resistance to tumorigenesis. This data suggests that inhibition of PI3K can facilitate recognition and elimination of tumor cells. In summary, duvelisib inhibits the isoform delta of PI3K which is necessary for cell proliferation and survival and the isoform gamma which is critical for cytokine signaling and the pro-inflammatory response.

Absorption Distribution and Excretion

Duvelisib is rapidly absorbed and its peak plasma concentration is reached 1-2 hours after initial administration with a bioavailability of 42% and with a minimal accumulation whose rate ranges between 1.5 and 2.9. The maximal plasma concentration is reported to range in between 471 to 3294 ng/ml with a systemic exposure ranging from 2001 to 19059 ng.h/ml. Changes in the administered dose produce correspondent changes in all absorption parameters indicating a dose-response profile.
Duvelisib is eliminated after 3.5-9.5 hours when administered as a single dose and after 6.5-11.7 hours when given in multiple doses. From the administered dose, 79% os excreted in feces and 14% in urine. About 10% of the total administered dose is secreted unchanged.
The volume of distribution of duvelisib ranges from 26 to 102 L.
Duvelisib clearance rate is reported to be in the range of 3.6 to 11.2 L/h.

Metabolism Metabolites

Duvelesib is mainly metabolized by CYP3A4.

Wikipedia

Duvelisib
Bis-oxadiazole

FDA Medication Guides

Copiktra
Duvelisib
CAPSULE;ORAL
SECURA
12/17/2021

Biological Half Life

The reported half-life of duvelisib is in the range of 5.2 to 10.9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Blood. 2017 Dec 12. pii: blood-2017-08-802470. doi: 10.1182/blood-2017-08-802470.
[Epub ahead of print]

Activity of the PI3K-δ,γ inhibitor duvelisib in a phase I trial and preclinical
models of T-cell lymphoma.

Horwitz SM(1), Koch R(2), Porcu P(3), Oki Y(4), Moskowitz A(1), Perez M(1),
Myskowski P(1), Officer A(5), Jaffe JD(5), Morrow SN(2), Allen K(6), Douglas
M(6), Stern H(6), Sweeney J(6), Kelly P(6), Kelly V(6), Aster JC(7), Weaver D(8),
Foss FM(9), Weinstock DM(10).

Author information:
(1)Memorial Sloan Kettering Cancer Center, New York, NY, United States.
(2)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United
States.
(3)The Ohio State University Comprehensive Cancer Center, Columbus, OH, United
States.
(4)MD Anderson Cancer Center, Houston, TX, United States.
(5)Broad Institute of Harvard and MIT, Cambridge, MA, United States.
(6)Infinity Pharmaceuticals, Inc., Cambridge, MA, United States.
(7)Brigham and Women/'s Hospital and Harvard Medical School, Boston, MA, United
States.
(8)Verastem Pharmaceuticals, Needham, MA, United States.
(9)Yale University Cancer Center, New Haven, CT, United States.
(10)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United
States; dweinstock@partners.org.

Duvelisib (IPI-145) is an oral inhibitor of phosphoinositide-3-kinase (PI3K)-δ/γ
isoforms currently in clinical development. PI3K-δ/γ inhibition may directly
inhibit malignant T-cell growth, making Duvelisib a promising candidate for
patients with peripheral (PTCL) or cutaneous (CTCL) T-cell lymphoma. Inhibition
of either isoform may also contribute to clinical responses by modulating
nonmalignant immune cells. We investigated these dual effects in a TCL cohort
from a Phase 1, open-label study of Duvelisib in patients with relapsed or
refractory PTCL [n=16] and CTCL [n=19], along with in vitro and in vivo models of
TCL. The overall response rates in patients with PTCL and CTCL were 50.0% and
31.6%, respectively (p=0.32). There were 3 complete responses, all among patients
with PTCL. Activity was seen across a wide spectrum of subtypes. The most
frequently observed Grade 3 and 4 adverse events were transaminase increases (40%
ALT, 17% AST), maculopapular rash (17%) and neutropenia (17%). Responders and
non-responders had markedly different changes in serum cytokine profiles induced
by Duvelisib. In vitro, Duvelisib potently killed 3 of 4 TCL lines with
constitutive phospho-AKT (pAKT) versus 0 of 7 lines lacking pAKT (p=0.024) and
exceeded cell killing by the PI3K-δ-specific inhibitor Idelalisib. Administration
of Duvelisib to mice engrafted with a PTCL patient-derived xenograft resulted in
a shift among tumor-associated macrophages from the immunosuppressive M2-like
phenotype to the inflammatory M1-like phenotype. In summary, Duvelisib
demonstrated promising clinical activity and an acceptable safety profile in
relapsed/refractory TCL, as well as preclinical evidence of both tumor
cell-autonomous and immune-mediated effects.




2. Expert Opin Investig Drugs. 2017 May;26(5):625-632. doi:
10.1080/13543784.2017.1312338. Epub 2017 Apr 13.

Duvelisib: a phosphoinositide-3 kinase δ/γ inhibitor for chronic lymphocytic
leukemia.

Vangapandu HV(1), Jain N(2), Gandhi V(1).

Author information:
(1)a Department of Experimental Therapeutics , The University of Texas MD
Anderson Cancer Center , Houston , TX , USA.
(2)b Department of Leukemia , The University of Texas MD Anderson Cancer Center ,
Houston , TX , USA.

INTRODUCTION: Frontline chemotherapy is successful against chronic lymphocytic
leukemia (CLL), but results in untoward toxicity. Further, prognostic factors,
cytogenetic anomalies, and compensatory cellular signaling lead to therapy
resistance or disease relapse. Therefore, for the past few years, development of
targeted therapies is on the rise. PI3K is a major player in the B-cell receptor
(BCR) signaling axis, which is critical for the survival and maintenance of B
cells. Duvelisib, a PI3K δ/γ dual isoform specific inhibitor that induces
apoptosis and reduces cytokine and chemokine levels in vitro, holds promise for
CLL. Areas covered: Herein, we review PI3K isoforms and their inhibitors in
general, and duvelisib in particular; examine literature on preclinical
investigations, pharmacokinetics and clinical studies of duvelisib either as
single agent or in combination, for patients with CLL and other lymphoid
malignancies. Expert opinion: Duvelisib targets the PI3K δ isoform, which is
necessary for cell proliferation and survival, and γ isoform, which is critical
for cytokine signaling and pro-inflammatory responses from the microenvironment.
In phase I clinical trials, duvelisib as a single agent showed promise for CLL
and other lymphoid malignancies. Phase II and III trials of duvelisib alone or in
combination with other agents are ongoing.



3. Leukemia. 2015 Sep;29(9):1811-22. doi: 10.1038/leu.2015.105. Epub 2015 Apr 28.

The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145
(Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes
apoptosis in CLL.

Balakrishnan K(1)(2), Peluso M(3), Fu M(2), Rosin NY(2), Burger JA(2), Wierda
WG(2), Keating MJ(2), Faia K(3), O/'Brien S(2), Kutok JL(3), Gandhi V(1)(2).

Author information:
(1)Department of Experimental Therapeutics, The University of Texas MD Anderson
Cancer Center, Houston, TX, USA.
(2)Department of Leukemia, The University of Texas MD Anderson Cancer Center,
Houston, TX, USA.
(3)Infinity Pharmaceuticals Inc., Cambridge, MA, USA.

The functional relevance of the B-cell receptor (BCR) and the evolution of
protein kinases as therapeutic targets have recently shifted the paradigm for
treatment of B-cell malignancies. Inhibition of p110δ with idelalisib has shown
clinical activity in chronic lymphocytic leukemia (CLL). The dynamic interplay of
isoforms p110δ and p110γ in leukocytes support the hypothesis that dual blockade
may provide a therapeutic benefit. IPI-145, an oral inhibitor of p110δ and p110γ
isoforms, sensitizes BCR-stimulated and/or stromal co-cultured primary CLL cells
to apoptosis (median 20%, n=57; P<0.0001) including samples with poor prognostic
markers, unmutated IgVH (n=28) and prior treatment (n=15; P<0.0001). IPI-145
potently inhibits the CD40L/IL-2/IL-10 induced proliferation of CLL cells with an
IC50 in sub-nanomolar range. A corresponding dose-responsive inhibition of
pAKT(Ser473) is observed with an IC50 of 0.36 nM. IPI-145 diminishes the
BCR-induced chemokines CCL3 and CCL4 secretion to 17% and 37%, respectively.
Pre-treatment with 1 μM IPI-145 inhibits the chemotaxis toward CXCL12; reduces
pseudoemperipolesis to median 50%, inferring its ability to interfere with homing
capabilities of CLL cells. BCR-activated signaling proteins AKT(Ser473),
BAD(Ser112), ERK(Thr202/Tyr204) and S6(Ser235/236) are mitigated by IPI-145.
Importantly, for clinical development in hematological malignancies, IPI-145 is
selective to CLL B cells, sparing normal B- and T-lymphocytes.

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